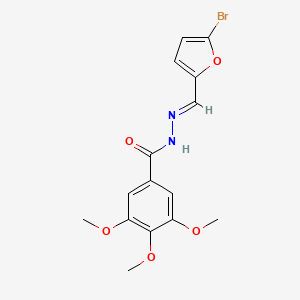

(E)-N'-((5-bromofuran-2-yl)methylene)-3,4,5-trimethoxybenzohydrazide

CAS No.: 406702-46-3

Cat. No.: VC7452204

Molecular Formula: C15H15BrN2O5

Molecular Weight: 383.198

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 406702-46-3 |

|---|---|

| Molecular Formula | C15H15BrN2O5 |

| Molecular Weight | 383.198 |

| IUPAC Name | N-[(E)-(5-bromofuran-2-yl)methylideneamino]-3,4,5-trimethoxybenzamide |

| Standard InChI | InChI=1S/C15H15BrN2O5/c1-20-11-6-9(7-12(21-2)14(11)22-3)15(19)18-17-8-10-4-5-13(16)23-10/h4-8H,1-3H3,(H,18,19)/b17-8+ |

| Standard InChI Key | KZKFQCQABAUIFE-CAOOACKPSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(O2)Br |

Introduction

(E)-N'-((5-Bromofuran-2-yl)methylene)-3,4,5-trimethoxybenzohydrazide is a hydrazone derivative that combines structural features of aromatic methoxy-substituted benzene and brominated furan. These structural motifs are commonly associated with bioactive compounds in medicinal chemistry. The compound's hydrazone functional group () is known for its versatility in biological and chemical applications.

Molecular Formula

The molecular formula is C13H13BrN2O4, with a molar mass of approximately 341.16 g/mol.

Synthesis of the Compound

The synthesis of hydrazones like this compound typically involves a condensation reaction between an aldehyde and a hydrazide under mild conditions.

General Synthetic Route

-

Starting Materials:

-

5-Bromofurfural: Provides the brominated furan aldehyde group.

-

3,4,5-Trimethoxybenzohydrazide: Contains the hydrazide group.

-

-

Reaction Conditions:

-

The reaction is conducted in an ethanol or methanol solvent.

-

Acidic or neutral conditions are often used to facilitate condensation.

-

The product precipitates out upon completion and can be purified by recrystallization.

-

-

Reaction Equation:

Characterization Techniques

To confirm the structure of this compound, several analytical techniques are employed:

Spectroscopy

-

Nuclear Magnetic Resonance (NMR):

-

Proton (H) and carbon (C) NMR spectra reveal chemical shifts corresponding to aromatic protons, methoxy groups, and hydrazone linkage.

-

-

Infrared (IR) Spectroscopy:

-

Key absorption bands include:

-

C=N stretching (~1600–1650 cm).

-

OCH stretching (~2800–3000 cm).

-

Aromatic C-H stretching (~3100 cm).

-

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern consistent with the proposed structure.

X-Ray Crystallography

If single crystals are obtained, X-ray diffraction can provide definitive structural confirmation.

Potential Applications

Hydrazones like this compound are widely studied for their pharmacological properties:

Antimicrobial Activity

The brominated furan moiety is known to exhibit antimicrobial properties against bacterial and fungal strains by disrupting cell membranes or inhibiting enzymes.

Anticancer Activity

The trimethoxybenzene group is common in anticancer agents due to its ability to induce apoptosis in cancer cells via oxidative stress or enzyme inhibition.

Molecular Docking Studies

Hydrazones are often investigated for their binding affinity with biological targets such as enzymes or receptors through computational docking studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume